5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole ring fused with a benzothiazepine moiety, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, starting with an indole derivative and a benzothiazepine precursor, the reaction may proceed through a series of steps including halogenation, cyclization, and oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Chemistry
In chemistry, “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antiviral, or anticancer properties. Researchers investigate its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored as potential drug candidates. Their unique structure allows for interactions with specific enzymes or receptors, making them valuable in drug discovery.
Industry
Industrially, this compound might be used in the synthesis of dyes, pigments, or other specialty chemicals. Its unique properties could make it suitable for specific applications in materials science.
Mechanism of Action
The mechanism of action of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” involves its interaction with molecular targets such as enzymes or receptors. The indole and benzothiazepine moieties allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and benzothiazepine-containing molecules. Examples might include:
- Indole-3-carbinol
- Benzothiazepine derivatives like diltiazem
Uniqueness
The uniqueness of “5H-Indolo(3,2-b)(1,5)benzothiazepin-6(7H)-one, 10-chloro-” lies in its fused ring structure, which combines the properties of both indole and benzothiazepine. This dual functionality can result in unique biological activities and chemical reactivity, distinguishing it from other compounds in its class.
Properties
CAS No. |
206256-28-2 |
---|---|
Molecular Formula |
C15H9ClN2OS |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
10-chloro-5,7-dihydroindolo[3,2-b][1,5]benzothiazepin-6-one |
InChI |
InChI=1S/C15H9ClN2OS/c16-8-5-6-11-12(7-8)20-14-9-3-1-2-4-10(9)17-13(14)15(19)18-11/h1-7,17H,(H,18,19) |
InChI Key |
PWOWLZUEEWDMGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)NC4=C(S3)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.